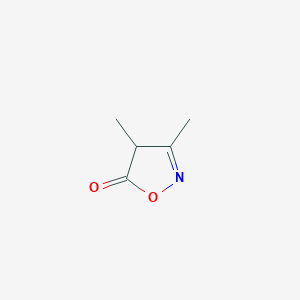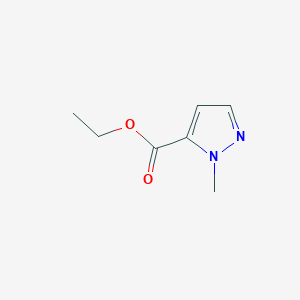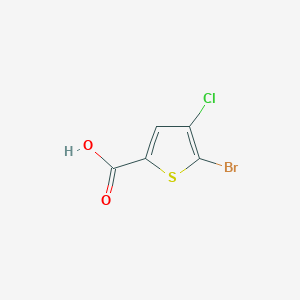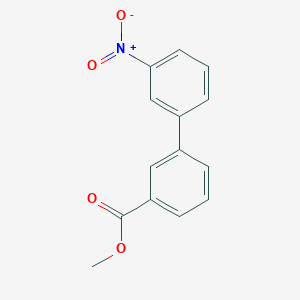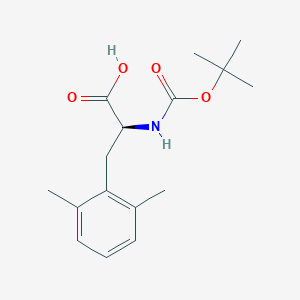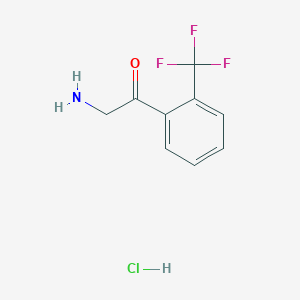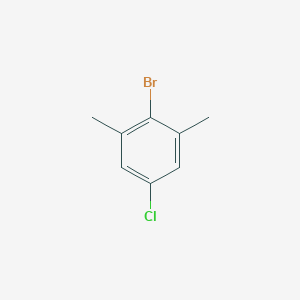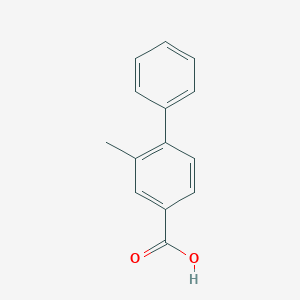
3-Methyl-4-phenylbenzoic acid
Übersicht
Beschreibung
3-Methyl-4-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 . It is also known as 2-methyl-biphenyl-4-carboxylic acid and 4-phenyl-3-methylbenzoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid has been described . Another method involves the nitrobenzoic acid of 3 methyl 4 and quaternary phase transfer catalyst .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-phenylbenzoic acid consists of a benzoic acid group attached to a phenyl group and a methyl group . The molecular weight is 212.24400 .Wissenschaftliche Forschungsanwendungen
Analytical and Environmental Implications
Research on compounds structurally similar to 3-Methyl-4-phenylbenzoic acid, such as parabens and their derivatives, has demonstrated significant analytical and environmental implications. Parabens, including methylparaben and propylparaben, are widely used as preservatives in various consumer products. These studies reveal that despite wastewater treatments effectively reducing paraben concentrations, they persist in low levels in effluents and are ubiquitous in aquatic environments, highlighting concerns about their potential as emerging contaminants and their environmental fate (Haman et al., 2015). Furthermore, the reactivity and applications of compounds with functionalities similar to 3-Methyl-4-phenylbenzoic acid in synthesizing various heterocyclic compounds, as observed in derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, provide insights into their versatility in organic synthesis, contributing to the fields of medicinal chemistry and materials science (Gomaa & Ali, 2020).
Pharmacological Aspects and Potential Toxicity
In pharmacology, compounds structurally related to 3-Methyl-4-phenylbenzoic acid, such as cinnamic acid derivatives, have been explored for their anticancer properties. These studies underline the potential of these compounds in developing new therapeutic agents due to their significant anticancer activities (De, Baltas, & Bedos-Belval, 2011). However, it is crucial to consider the safety and toxicity profiles of these compounds, as highlighted in reviews on parabens, which have shown a range of biological effects and potential health risks, necessitating further research to fully understand their implications for human health (Darbre & Harvey, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLWSYAJGXPQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615529 | |
| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
178313-67-2 | |
| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

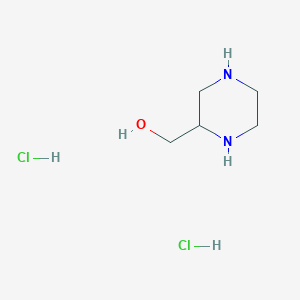
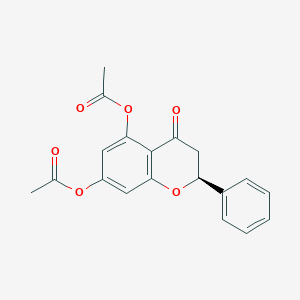
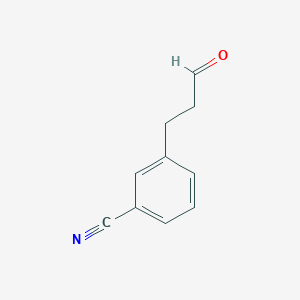
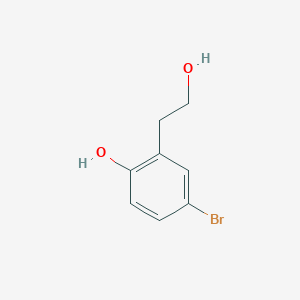

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
